4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate
Overview
Description
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity : This compound and its derivatives are often used in the synthesis of various nitrogen heterocyclic compounds. For instance, Farouk, Ibrahim, and El-Gohary (2021) discuss the use of similar compounds as building blocks in the construction of diverse nitrogen heterocyclic structures such as pyrazoles, pyrimidines, and diazepines. These compounds exhibit versatile reactivity, making them useful for developing new chemical entities (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Evaluation : The biological activity of compounds structurally related to "4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)-2-methoxyphenyl acetate" is an area of significant interest. For example, the study by Farouk, Ibrahim, and El-Gohary also investigates the biological activity of synthesized compounds, indicating potential pharmacological applications (Farouk, Ibrahim, & El-Gohary, 2021).
Organocatalysis in Chemical Synthesis : Zolfigol et al. (2013) demonstrate the use of structurally similar compounds in organocatalysis. The study describes the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This illustrates the role of such compounds in facilitating green chemistry approaches in organic synthesis (Zolfigol et al., 2013).
Liquid Crystalline Properties : In the field of materials science, derivatives of this compound have been explored for their liquid crystalline properties. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails, demonstrating the potential of these compounds in advanced material applications (Kong & Tang, 1998).
Cholinesterase Inhibition : In medicinal chemistry, some derivatives have been studied for their potential as cholinesterase inhibitors. Kos et al. (2021) designed and synthesized a library of compounds including derivatives structurally similar to the queried compound, targeting acetyl- and butyrylcholinesterase inhibition (Kos et al., 2021).
Properties
IUPAC Name |
[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]-2-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)28-19-10-5-16(13-20(19)27-2)21(26)24-18-8-6-17(7-9-18)22(14-23)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMCHBASVURKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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